molecular formula C17H21NO3 B14140635 Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate

Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate

Cat. No.: B14140635
M. Wt: 287.35 g/mol
InChI Key: MQAJVAVEOYOGSQ-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole core structure, which is fused with a methyl ester group and a dimethyloxane moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The dimethyloxane moiety can be introduced through a subsequent reaction with 2,2-dimethyloxirane under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted indole compounds .

Scientific Research Applications

Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-2-carboxylate
  • Ethyl 5-(2,2-dimethyloxan-4-yl)-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate is unique due to the presence of the dimethyloxane moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

methyl 1-(2,2-dimethyloxan-4-yl)indole-2-carboxylate

InChI

InChI=1S/C17H21NO3/c1-17(2)11-13(8-9-21-17)18-14-7-5-4-6-12(14)10-15(18)16(19)20-3/h4-7,10,13H,8-9,11H2,1-3H3

InChI Key

MQAJVAVEOYOGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)N2C3=CC=CC=C3C=C2C(=O)OC)C

Origin of Product

United States

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